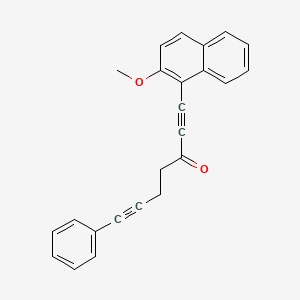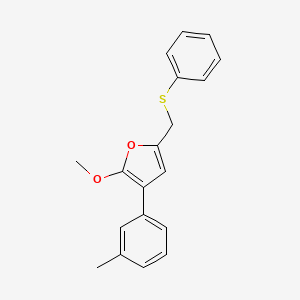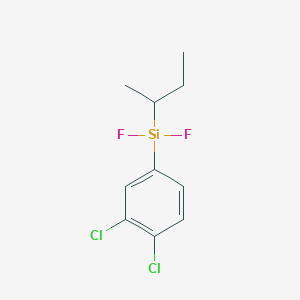![molecular formula C22H23ClN4O4 B12618637 (3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a spiro[indole-pyrrolidine] core, which is known for its biological activity and structural uniqueness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the spiro[indole-pyrrolidine] core, followed by the introduction of various functional groups. Key steps include:
Formation of the spiro core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrolidine precursor.
Functional group modifications: Introduction of the amino, oxo, and chloro groups through selective reactions such as amination, oxidation, and halogenation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include:
Nitro derivatives: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Halogenated or alkylated derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cell death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Molecules containing the indole ring system with various substitutions.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with different functional groups.
Uniqueness
The uniqueness of (3R,3’S,5’R)-5’-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3’-carboxamide lies in its specific combination of functional groups and the spiro[indole-pyrrolidine] core, which imparts distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C22H23ClN4O4 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-11-7-12(23)8-16-19(11)26-21(30)22(16)17(9-14(27-22)10-18(24)28)20(29)25-13-3-5-15(31-2)6-4-13/h3-8,14,17,27H,9-10H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t14-,17-,22+/m1/s1 |
Clave InChI |
IUSQBQUNWOTHPI-SRVWHDFXSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1NC(=O)[C@@]23[C@H](C[C@@H](N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)C23C(CC(N3)CC(=O)N)C(=O)NC4=CC=C(C=C4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
